

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine and its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethoxypyridine*

Cat. No.: *B3339012*

[Get Quote](#)

Disclaimer: The requested CAS number 1987-82-2 did not yield specific information in available chemical databases. This guide focuses on the core molecule, 1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4), and its derivatives, which are structurally related and extensively studied. This information is intended for researchers, scientists, and drug development professionals.

Introduction

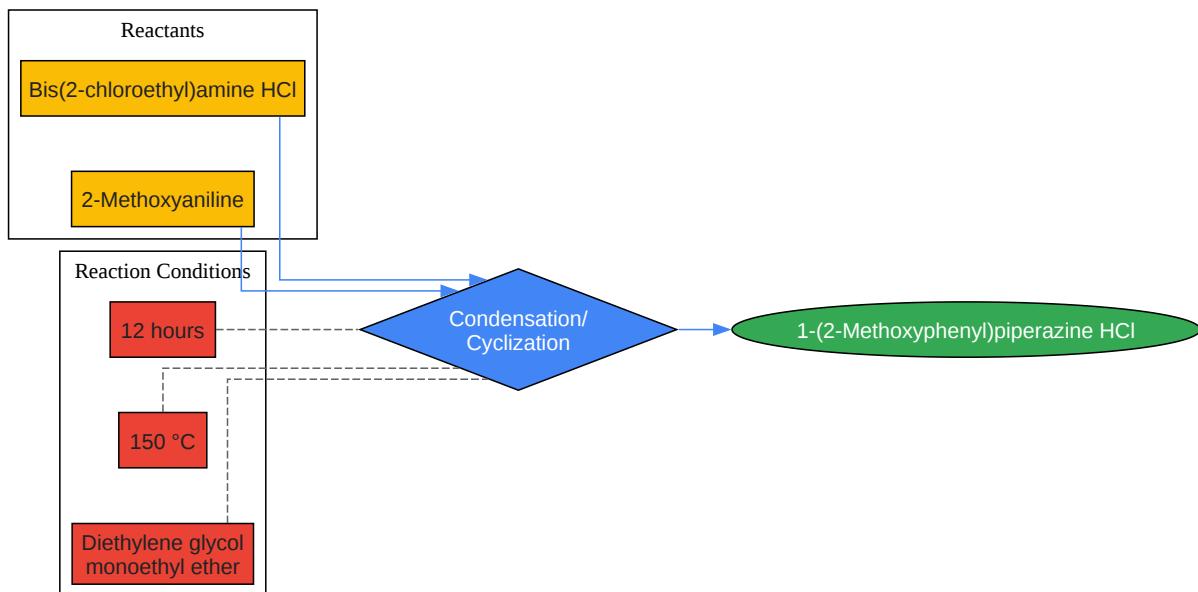
1-(2-Methoxyphenyl)piperazine (oMeOPP) is a chemical compound that serves as a versatile scaffold in medicinal chemistry.^[1] It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions.^[1] The presence of the 2-methoxyphenyl group confers specific pharmacological properties, making it a key component in the development of numerous psychoactive drugs.^{[2][3]} Derivatives of this molecule are widely investigated for their effects on the central nervous system, particularly as ligands for serotonin and dopamine receptors.^{[2][4][5]}

Physicochemical Properties

The physicochemical properties of 1-(2-Methoxyphenyl)piperazine and its hydrochloride salt are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Property	1-(2-Methoxyphenyl)piperazine	1-(2-Methoxyphenyl)piperazine HCl	Reference(s)
CAS Number	35386-24-4	5464-78-8	[6]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	C ₁₁ H ₁₇ ClN ₂ O	[6]
Molecular Weight	192.26 g/mol	228.72 g/mol	[6]
Appearance	White to off-white crystalline solid	White solid	[7] [8]
Melting Point	35-40 °C	217-219 °C	[6]
Boiling Point	130-133 °C at 0.1 mmHg	130-133 °C	[3] [6]
Density	1.095 g/mL at 25 °C	1.106 g/cm ³	[3] [6]
Solubility	Soluble in organic solvents like ethanol and methanol.	Soluble in DMSO and Methanol. Very slightly soluble in water.	[7] [9] [10] [11]
pKa	13.33 ± 0.70 (Predicted)	Not Available	[12]
LogP	1.13	Not Available	[13]

Synthesis


Several synthetic routes for 1-(2-Methoxyphenyl)piperazine hydrochloride have been reported. A common method involves the condensation of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride[\[8\]](#)

- Step 1: Preparation of tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate
 - In a round-bottom flask, dissolve tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (0.600 g, 0.00205 mol) in diethyl ether (10 mL).

- Add a solution of hydrochloric acid in diethyl ether dropwise to the mixture.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the starting material is consumed, remove the diethyl ether by evaporation under reduced pressure to obtain a solid product.
- Wash the solid product with ethyl acetate and dry to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a white solid (0.425 g, 90.08% yield).

- Alternative General Procedure[8]
 - Heat a mixture of 2-methoxyaniline (369.4 mg, 3 mmol), bis(2-chloroethyl)amine hydrochloride (535.5 mg, 3 mmol), and diethylene glycol monoethyl ether (0.75 mL) at 150 °C for approximately 12 hours.
 - Cool the reaction mixture to room temperature and dissolve it in methanol (4 mL).
 - Add diethyl ether (150 mL) to precipitate the product.
 - Collect the precipitate by filtration and wash with diethyl ether to obtain the hydrochloride salt (510 mg, 74% yield).

[Click to download full resolution via product page](#)

Caption: Synthesis of 1-(2-Methoxyphenyl)piperazine HCl.

Handling and Safety

1-(2-Methoxyphenyl)piperazine and its hydrochloride salt are classified as hazardous substances. Proper handling and storage procedures are essential to ensure safety.

Hazard Identification:[14][15][16]

- GHS Classification:

- Skin Corrosion/Irritation (Category 1B or 2)[14][16]

- Serious Eye Damage/Eye Irritation (Category 1 or 2A)[14][15][16]
- Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[14][15]
- Hazard Statements:
 - H314: Causes severe skin burns and eye damage.[16]
 - H315: Causes skin irritation.[14][15]
 - H319: Causes serious eye irritation.[14][15]
 - H335: May cause respiratory irritation.[14][15]

Safe Handling and Storage:[14][15]

- Handling:
 - Avoid contact with skin, eyes, and clothing.[14]
 - Wash hands thoroughly after handling.[14]
 - Use only in a well-ventilated area.[14][15]
 - Wear protective gloves, protective clothing, eye protection, and face protection.[14][15]
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.[14][15]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[14]
 - Keep the container tightly closed.[14]
 - Store locked up.[14][15]

First Aid Measures:[14][15]

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical aid.[14]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]
- Ingestion: Do NOT induce vomiting. Call a physician.[15]

Biological Activity and Mechanism of Action

Derivatives of 1-(2-Methoxyphenyl)piperazine are known to exhibit significant biological activity, primarily through their interaction with serotonin (5-HT) and dopamine (D₂) receptors.[2][4] These interactions are central to their application in the development of antipsychotic and antidepressant medications.[2][3]

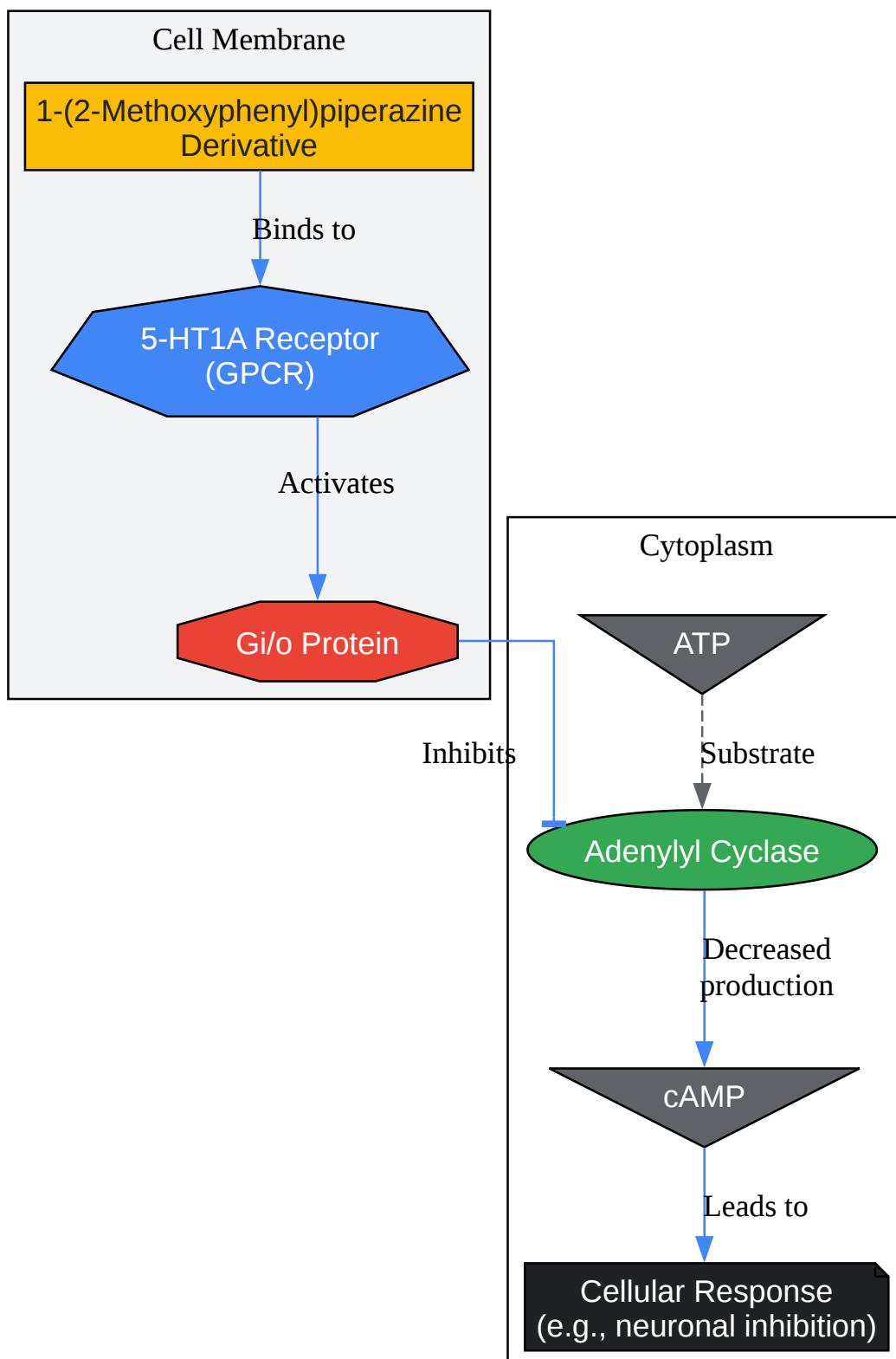
Receptor Binding Affinity:

The binding affinity of various 1-(2-Methoxyphenyl)piperazine derivatives to different receptors has been extensively studied. The affinity is typically expressed as the inhibition constant (K_i), with lower values indicating higher affinity.

Compound	Receptor	Ki (nM)	Reference(s)
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)	5-HT _{1a}	0.6	[4]
α_1 -adrenergic		0.8	[4]
4-[4-(1-Adamantanecarboxymido)butyl]-1-(2-methoxyphenyl)piperazine	5-HT _{1a}	0.4	[4]
1-[2-(4-Methoxyphenyl)phenyl]piperazine	5-HT ₇	2.6	[17]
5-HT _{1a}		476	[17]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1. 1 ^{3,7}]decan-1-amine fumarate	5-HT _{1a}	1.2	[18]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl- tricyclo[3.3.1.1 ^{3,7}]decan-1-amine fumarate	5-HT _{1a}	21.3	[18]

Signaling Pathways:

The interaction of 1-(2-Methoxyphenyl)piperazine derivatives with 5-HT_{1a} receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase. This


results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Experimental Protocol: Radioligand Binding Assay[5][19]

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor.

- Cell Culture: Use cells stably expressing the human receptor of interest (e.g., HEK293 cells for 5-HT_{1a}R).
- Membrane Preparation: Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in the assay buffer.
- Binding Assay:
 - In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT_{1a}R), and varying concentrations of the test compound.
 - To determine non-specific binding, add a high concentration of a known non-labeled ligand to a set of wells.
 - Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
- Filtration and Scintillation Counting:
 - Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
 - Wash the filters with cold assay buffer.
 - Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC_{50} value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

[Click to download full resolution via product page](#)

Caption: 5-HT1A Receptor Signaling Pathway.

Applications

1-(2-Methoxyphenyl)piperazine and its derivatives are primarily used in research and development within the pharmaceutical industry.^{[2][3]} Their ability to modulate serotonergic and dopaminergic systems makes them valuable tools for studying neurological and psychiatric disorders.^[2] They serve as key intermediates in the synthesis of a variety of therapeutic agents, including antipsychotics, antidepressants, and anxiolytics.^{[2][3]} Furthermore, radiolabeled derivatives are being developed as imaging agents for positron emission tomography (PET) to study receptor distribution and function in the brain.^[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-(2-Methoxyphenyl)piperazine 98 35386-24-4 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. swgdrug.org [swgdrug.org]
- 10. 1-(2-Methoxyphenyl)piperazine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 11. caymanchem.com [caymanchem.com]
- 12. 1-(2-Methoxyphenyl-piperazine) CAS#: 10093-96-6 [m.chemicalbook.com]

- 13. 1-(2-Methoxyphenyl)piperazine | CAS#:35386-24-4 | Chemsoc [chemsrc.com]
- 14. aksci.com [aksci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. 1-(2-メトキシフェニル)ピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. ricerca.uniba.it [ricerca.uniba.it]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine and its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3339012#cas-number-1987-82-2-properties-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com